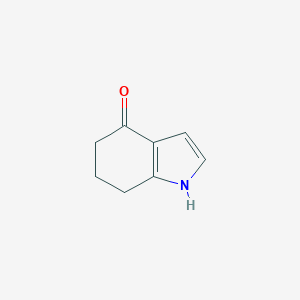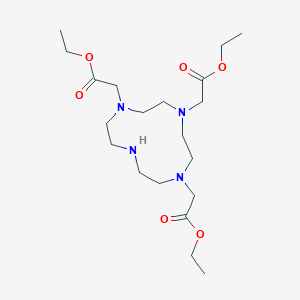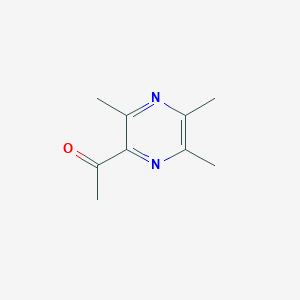
(R)-3-Aminopiperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Aminopiperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group attached to the third carbon of the piperidine ring, and it exists as a dihydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminopiperidine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a piperidine derivative.
Functional Group Introduction: The amino group is introduced at the third carbon of the piperidine ring through various chemical reactions, such as reductive amination or nucleophilic substitution.
Purification: The resulting compound is purified using techniques like recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminopiperidine dihydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
®-3-Aminopiperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
科学研究应用
®-3-Aminopiperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-3-Aminopiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
®-3-Aminopiperidine dihydrochloride is unique due to the presence of the amino group at the third carbon of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
334618-23-4 |
|---|---|
分子式 |
C5H13ClN2 |
分子量 |
136.62 g/mol |
IUPAC 名称 |
(3R)-piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |
InChI 键 |
ITYKBOIQLYMDTI-NUBCRITNSA-N |
SMILES |
C1CC(CNC1)N.Cl.Cl |
手性 SMILES |
C1C[C@H](CNC1)N.Cl |
规范 SMILES |
C1CC(CNC1)N.Cl |
外观 |
Powder |
Key on ui other cas no. |
334618-23-4 |
Pictograms |
Corrosive; Irritant |
同义词 |
(3R)-3-Piperidinamine Dihydrochloride; (R)-(-)-3-Aminopiperidine Dihydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the one-pot method for synthesizing Trelagliptin succinate, and how does (R)-3-Aminopiperidine dihydrochloride factor into this process?
A1: The one-pot method for synthesizing Trelagliptin succinate offers several benefits over traditional multi-step approaches. [] These include:
Q2: The synthesis of Linagliptin also benefits from a simplified approach. How does this relate to the production of high-purity Linagliptin?
A2: The synthesis of Linagliptin employs a similar one-pot strategy for preparing a key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. [] This intermediate directly reacts with this compound to produce Linagliptin. This simplified process results in a purer Linagliptin solution, leading to a higher purity final product after processing. [] High purity is critical for pharmaceutical applications to ensure the drug's safety and efficacy.
Q3: Could you elaborate on the specific role of this compound in the synthesis of these pharmaceutical compounds?
A3: this compound often serves as a chiral building block in these syntheses. Its incorporation introduces the specific chirality required for the final drug molecule to interact effectively with its biological target. In the case of DPP-4 inhibitors like Linagliptin and Trelagliptin, the (R)-enantiomer exhibits higher selectivity and potency towards the enzyme compared to its (S)-counterpart. [] Therefore, using this compound as a starting material ensures the synthesis of the desired enantiomerically pure drug with optimal pharmacological properties.
Q4: What are the different synthetic routes explored for producing this compound, and how do they compare in terms of efficiency and environmental impact?
A4: One established method involves a multi-step synthesis starting from Ethyl nipecotate, utilizing chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to obtain the dihydrochloride salt. [] While this method provides the desired product, it involves multiple steps and potentially hazardous reagents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)





![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)




